

A Comparative Guide to the Neuroactivity of Iboga Alkaloids and Other Neuroactive Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10-Hydroxy-16-epiaffinine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroactive properties of the iboga alkaloids, ibogaine and its primary metabolite noribogaine, alongside the well-characterized psychoactive compounds fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and apomorphine, a dopamine agonist. Due to the limited availability of specific data on **10-Hydroxy-16-epiaffinine**, this guide focuses on its more extensively studied structural relatives to provide a relevant and data-driven comparison for neuropharmacological research.

Data Presentation: Comparative Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (K_i in nM and IC_{50} in μM) of ibogaine, noribogaine, fluoxetine, and apomorphine for key neuronal receptors and transporters. Lower values indicate higher binding affinity.

Table 1: Binding Affinities (K_i in nM) for Serotonin and Dopamine Transporters and Receptors

Compound	SERT (Ki, nM)	DAT (Ki, nM)	5-HT2A (Ki, nM)	5-HT2B (Ki, nM)	5-HT2C (Ki, nM)	D1 (pKi)	D2 (Ki, nM)	D3 (Ki, nM)	D4 (pKi)
Ibogaine	548.7	1980	>10,000	>10,000	>10,000	-	>10,000	>10,000	-
Noribogaine	40.7	2050	-	-	-	-	-	-	-
Fluoxetine	1.1-1.4[1]	-	-	>10,000	64[1]	-	-	-	-
Apomorphine	-	-	-	-	-	8.34	10-30	2-10	7.4

Data for Ibogaine and Noribogaine from various sources. Fluoxetine data primarily from[1]. Apomorphine data from various sources.

Table 2: Binding Affinities (Ki in μM and IC50 in μM) for Opioid and NMDA Receptors

Compound	μ -Opioid (Ki, μM)	κ -Opioid (Ki, μM)	δ -Opioid (Ki, μM)	NMDA Receptor (IC50, μM)
Ibogaine	11.04[2]	3.77[2]	>100[2]	3.1[3]
Noribogaine	2.66[2]	0.96[2]	24.72[2]	-
Fluoxetine	-	-	-	-
Apomorphine	-	-	-	-

Experimental Protocols

The data presented in this guide were primarily generated using radioligand binding assays. Below is a generalized protocol for this technique.

General Radioligand Binding Assay Protocol

Objective: To determine the binding affinity of a test compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Materials:

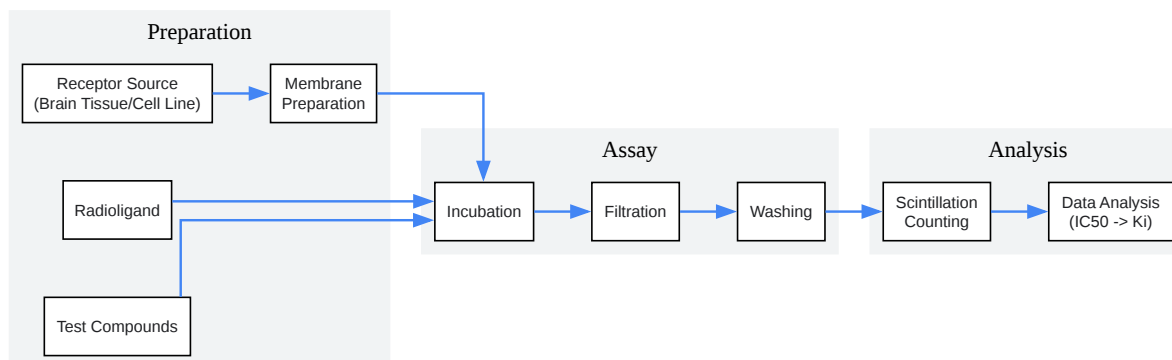
- **Receptor Source:** Homogenized tissue from specific brain regions (e.g., rat striatum for dopamine receptors) or cell lines expressing the receptor of interest.
- **Radioligand:** A high-affinity, specific radioactive ligand for the target receptor (e.g., [³H]citalopram for SERT, [³H]spiperone for D2 receptors, [³H]DAMGO for μ -opioid receptors, [³H]MK-801 for the NMDA receptor).
- **Test Compounds:** Ibogaine, noribogaine, fluoxetine, apomorphine, and a known displacer for determining non-specific binding.
- **Assay Buffer:** Buffer appropriate for the specific receptor being studied.
- **Filtration Apparatus:** A cell harvester to separate bound from free radioligand.
- **Scintillation Counter:** To measure radioactivity.

Procedure:

- **Membrane Preparation:** The receptor source tissue or cells are homogenized and centrifuged to isolate a membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.
- **Assay Setup:** The assay is typically performed in a 96-well plate.
 - **Total Binding:** Wells containing the membrane preparation and the radioligand.
 - **Non-specific Binding:** Wells containing the membrane preparation, the radioligand, and a high concentration of a non-radioactive drug known to bind to the receptor, which displaces the radioligand from all specific binding sites.

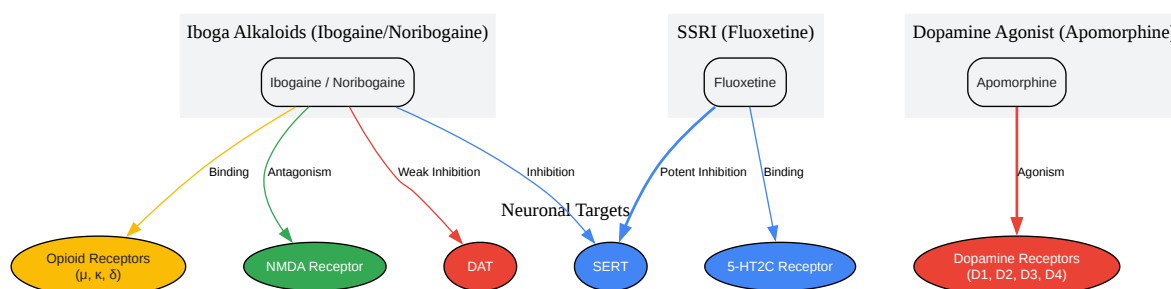
- Competitive Binding: Wells containing the membrane preparation, the radioligand, and varying concentrations of the test compound.
- Incubation: The plate is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.
- Filtration: The contents of each well are rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
- Counting: The radioactivity on each filter is measured using a liquid scintillation counter.
- Data Analysis:
 - Specific binding is calculated by subtracting non-specific binding from total binding.
 - The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound.
 - The IC50 value is then converted to a K_i (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualization



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Caption: Workflow of a typical radioligand binding assay.



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Caption: Simplified signaling pathways of the compared compounds.

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